Methyl 4-bromo-2-fluoronicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEAVFJYORJJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240611-45-3 | |
| Record name | 1240611-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 4 Bromo 2 Fluoronicotinate and Analogous Compounds
Retrosynthetic Analysis of Methyl 4-bromo-2-fluoronicotinate
A retrosynthetic analysis of this compound identifies several logical disconnections that form the basis for potential synthetic routes. The most apparent disconnection is at the ester linkage, which points to 4-bromo-2-fluoronicotinic acid and methanol (B129727) as the immediate precursors. This strategy isolates the challenge to the synthesis of the substituted nicotinic acid itself.
Further deconstruction of 4-bromo-2-fluoronicotinic acid suggests two primary pathways based on the sequence of halogen introduction:
Pathway A: Bromination as the final step. This route starts from a 2-fluoronicotinate precursor. The key step is the regioselective introduction of a bromine atom at the C4-position of the pyridine (B92270) ring. The directing effects of the existing fluorine and ester functionalities are critical for the success of this approach.
Pathway B: Fluorination as the final step. This alternative begins with a 4-bromonicotinate framework. The challenge here lies in the introduction of a fluorine atom at the C2-position. This often involves nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a chloro or nitro group, by a fluoride (B91410) ion.
A third, more complex approach involves the construction of the substituted pyridine ring from acyclic precursors, allowing for the incorporation of the required substituents at the outset. However, routes involving the functionalization of a pre-existing pyridine ring are generally more common.
Precursor Synthesis and Functionalization Strategies
Approaches to Halogenated Pyridine Carboxylic Acid Precursors
The synthesis of halogenated pyridine carboxylic acids, the direct precursors to the final ester, can be accomplished through several methods. A common strategy is the oxidation of alkyl-substituted halogenated pyridines. For instance, a bromo-methylpyridine derivative can be oxidized to the corresponding carboxylic acid. A typical example involves the oxidation of 5-bromo-2-methylpyridine (B113479) using a strong oxidizing agent like potassium permanganate (B83412) in an aqueous solution to yield 5-bromo-2-picolinic acid. google.com
Another approach involves metal-halogen exchange on di-halogenated pyridines followed by reaction with an electrophile. For example, 2,6-dibromopyridine (B144722) can undergo a selective metal-halogen exchange at one of the bromine positions using reagents like n-butyllithium or a Grignard reagent. mdpi.com The resulting lithiated or magnesiated species can then react with carbon dioxide to form the carboxylic acid. The choice of reagent and reaction conditions is critical to avoid side reactions and ensure selectivity. mdpi.com
Esterification Techniques for Nicotinic Acid Derivatives
Once the desired halogenated nicotinic acid is obtained, the final step is often an esterification reaction. Several standard methods are employed for the synthesis of methyl esters of nicotinic acid derivatives.
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. scholarsresearchlibrary.comechemi.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product. scholarsresearchlibrary.com
Use of Activating Agents: For more sensitive substrates or to achieve milder reaction conditions, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride or anhydride. google.com Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the acyl chloride, which then readily reacts with methanol to give the methyl ester. echemi.com
Diazomethane Derivatives: (Trimethylsilyl)diazomethane offers a mild and efficient method for esterification. chemicalbook.com It reacts with carboxylic acids at low to ambient temperatures to produce methyl esters in high yield, avoiding the harsh acidic conditions of Fischer esterification. chemicalbook.com
The choice of esterification method depends on the stability of the substituents on the pyridine ring and the desired scale of the reaction.
| Esterification Method | Reagents | Typical Conditions | Reference |
| Fischer Esterification | Methanol, Sulfuric Acid | Reflux | scholarsresearchlibrary.comechemi.com |
| Acyl Chloride Formation | Thionyl Chloride, Methanol | 0 °C to room temperature | echemi.com |
| Diazomethane Derivative | (Trimethylsilyl)diazomethane, Methanol, THF | 0 °C to room temperature | chemicalbook.com |
Direct Halogenation and Fluorination Approaches
Directly introducing halogen atoms onto the nicotinic acid framework represents a more convergent approach to the target molecule. The success of these strategies hinges on the ability to control the regioselectivity of the halogenation reactions.
Regioselective Bromination of Fluoronicotinates
The introduction of a bromine atom at the C4-position of a 2-fluoronicotinate precursor is a key synthetic step. The regioselectivity of electrophilic aromatic bromination is governed by the electronic effects of the substituents on the pyridine ring. The fluorine atom at C2 and the electron-withdrawing ester group at C3 both deactivate the ring towards electrophilic attack. However, they direct incoming electrophiles to specific positions.
Various brominating agents can be employed for this transformation. N-bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of aromatic and heteroaromatic compounds. mdpi.comresearchgate.net The reaction is often carried out in a suitable solvent like acetonitrile (B52724) or a chlorinated solvent. mdpi.com The selectivity can sometimes be enhanced by using additives or specific reaction conditions. researchgate.net For example, the use of zeolites or silica (B1680970) gel in conjunction with NBS has been shown to improve para-selectivity in the bromination of substituted benzenes, a principle that can be extended to pyridine systems. researchgate.net
| Bromination Reagent | Substrate Type | Conditions | Outcome | Reference |
| N-Bromosuccinimide (NBS) | Activated/Deactivated Aromatics | Acetonitrile, 0 °C to 60 °C | Regioselective bromination | mdpi.com |
| Tosic Anhydride / TBABr | Fused Azine N-oxides | Dichloromethane | C2-bromination | nih.gov |
Introduction of Fluorine onto Brominated Nicotinate (B505614) Frameworks
The synthesis of 2-fluoropyridine (B1216828) derivatives can be achieved through nucleophilic aromatic substitution (SNAr) reactions. In the context of synthesizing this compound, this would involve displacing a leaving group at the C2-position of a 4-bromonicotinate precursor with a fluoride ion.
For an SNAr reaction to be successful, a good leaving group (such as a chloro, bromo, or nitro group) must be present at the C2-position, and the pyridine ring must be sufficiently activated by electron-withdrawing groups. The ester group at C3 provides the necessary activation. The reaction is typically performed using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The efficiency of the reaction can often be improved by the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, or by using spray-dried potassium fluoride.
While direct fluorination of a C-H bond is challenging, the halogen exchange (Halex) reaction is a well-established and industrially viable method for the synthesis of fluoroaromatic compounds.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have revolutionized the synthesis of complex organic molecules. nih.gov These reactions are central to the functionalization of halogenated aromatic compounds like this compound. Palladium-catalyzed reactions, in particular, are widely employed due to their high efficiency and functional group tolerance. researchgate.netlibretexts.org
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is particularly effective for the arylation of brominated aromatic compounds. mdpi.com
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst. libretexts.org
In the context of synthesizing analogs of this compound, the bromine atom at the 4-position serves as a handle for introducing various aryl or heteroaryl substituents via Suzuki-Miyaura coupling. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.
Table 1: Examples of Suzuki-Miyaura Coupling with Brominated Aromatics
| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 | mdpi.com |
| 3-Bromo-2,1-borazaronaphthalene | Potassium (E)-propen-1-yltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 2-Methyl-3-((E)-1-propen-1-yl)-2,1-borazaronaphthalene | 98 | acs.org |
| 3-Bromo-2,1-borazaronaphthalene | Potassium vinyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 2-Methyl-3-vinyl-2,1-borazaronaphthalene | 70 | nih.gov |
This table presents data from studies on analogous brominated aromatic systems, illustrating the utility of the Suzuki-Miyaura coupling. Specific data for this compound was not available in the searched literature.
Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are instrumental in the functionalization of brominated aromatic systems and can be applied to the synthesis of analogs of this compound. researchgate.net
Heck Reaction: This reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. It provides a means to introduce alkenyl groups at the 4-position of the nicotinate ring.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net It is a powerful method for the introduction of alkynyl moieties, which can serve as versatile intermediates for further transformations.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a key method for the synthesis of arylamines and can be used to introduce various amino groups at the 4-position of the nicotinate skeleton.
The choice of reaction depends on the desired substituent to be introduced. Each of these reactions has its own set of optimized conditions, including specific palladium catalysts and ligands. researchgate.net
The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the nature of the ligands coordinated to the palladium center. researchgate.net For nicotinate systems, which contain a potentially coordinating nitrogen atom and an ester group, careful ligand design is crucial to prevent catalyst deactivation and promote the desired reactivity.
Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and bidentate phosphines like dppf (1,1'-bis(diphenylphosphino)ferrocene), are commonly employed. mdpi.com The steric and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination in the catalytic cycle. For challenging couplings or to improve catalyst turnover numbers, more sophisticated and sterically demanding ligands, often referred to as "Buchwald" or "Hartwig" ligands, may be necessary. researchgate.net
Catalyst optimization involves screening a variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents to identify the optimal conditions for a specific substrate and coupling partner. mdpi.comresearchgate.net High-throughput screening techniques can accelerate this process.
Emerging Synthetic Routes and Sustainable Methodologies
While traditional cross-coupling reactions are highly effective, there is a growing emphasis on developing more sustainable synthetic methods. This includes the use of greener solvents, lower catalyst loadings, and more energy-efficient processes. nih.gov
One emerging area is the use of biocatalysis. nih.gov Enzymes, such as lipases, can catalyze the formation of amide bonds under mild conditions, offering a green alternative to some chemical transformations. nih.gov For instance, nicotinamide (B372718) derivatives have been synthesized from methyl nicotinates using Novozym® 435 in continuous-flow microreactors, demonstrating a significant reduction in reaction time and the use of an environmentally friendly solvent. nih.gov
Another approach involves the development of catalyst- and solvent-free reaction conditions. For example, the synthesis of 2-anilino nicotinic acid derivatives has been achieved in good to excellent yields with very short reaction times without the need for a catalyst or solvent. researchgate.net
Furthermore, research into enzymatic synthesis and genetic engineering is showing promise for enhancing the production of nicotinic acid and its derivatives. frontiersin.orgnih.gov These methods offer the potential for highly efficient and sustainable industrial-scale production. frontiersin.orgnih.gov
Chemical Reactivity and Mechanistic Investigations of Halogenated Nicotinates
Reactivity Profiles of the Bromine Atom in Methyl 4-bromo-2-fluoronicotinate
The bromine atom at the C4 position of this compound is a key site for various chemical transformations. Its reactivity is influenced by the electronic effects of the fluorine atom and the ester group on the pyridine (B92270) ring.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. In the case of this compound, both the bromine and fluorine atoms are potential leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
The presence of electron-withdrawing substituents at positions ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org In this compound, the ester group at the 3-position and the ring nitrogen exert an electron-withdrawing effect, activating the ring towards nucleophilic attack.
The general mechanism for SNAr is as follows:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a tetrahedral intermediate. This step disrupts the aromaticity of the ring. libretexts.org
Elimination of the leaving group: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org
The relative reactivity of halogens in SNAr reactions on pyridine rings often follows the trend F > Cl > Br > I, which is contrary to the trend in SN2 reactions. This is because the rate-determining step is typically the attack of the nucleophile, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to. acs.org However, the specific conditions and the nature of the nucleophile can influence which halogen is displaced.
Participation in Radical and Organometallic Reactions
The carbon-bromine bond in this compound can also undergo homolytic cleavage to participate in radical reactions. These reactions are typically initiated by radical initiators, such as AIBN, or by light. lumenlearning.com
A common type of radical reaction is dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be achieved using reagents like tributyltin hydride (Bu₃SnH). libretexts.org The reaction proceeds via a radical chain mechanism:
Initiation: A radical initiator generates a tributyltin radical. libretexts.org
Propagation: The tributyltin radical abstracts the bromine atom from this compound, forming a pyridyl radical and tributyltin bromide. This pyridyl radical then abstracts a hydrogen atom from tributyltin hydride to give the dehalogenated product and a new tributyltin radical, which continues the chain. lumenlearning.comlibretexts.org
Termination: The reaction is terminated by the combination of any two radical species. youtube.com
Furthermore, the bromine atom can be utilized in the formation of organometallic reagents. For instance, it can undergo oxidative addition with a transition metal catalyst, such as palladium, to form an organopalladium species. This intermediate can then participate in various cross-coupling reactions, like Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of substituents at the C4 position. A patent describes a palladium-catalyzed reaction of a similar compound, methyl 4-bromo-2-methylbenzoate, with potassium vinylfluoroborate. google.com
Reactivity of the Fluorine Atom on the Pyridine Ring
The fluorine atom at the C2 position significantly influences the chemical properties of the this compound molecule.
Influence on Aromaticity and Electron Density Distribution
The high electronegativity of the fluorine atom leads to a strong inductive (-I) effect, withdrawing electron density from the pyridine ring. stackexchange.comresearchgate.net This effect is most pronounced at the ortho and para positions relative to the fluorine atom. The substitution of fluorine atoms on a pyridine ring can lead to a variation in the electric dipole and quadrupole moments of the molecule. rsc.org
Computational studies on fluoropyridines have shown that the addition of fluorine atoms introduces new molecular orbitals to the π-system. nih.gov This can lead to a stabilization of the ring and shorter carbon-fluorine bond lengths as more fluorine atoms are added. nih.gov This increased stability can result in higher thermal stability and resistance to certain addition reactions. nih.govacs.org
The electron-withdrawing nature of fluorine deactivates the pyridine ring towards electrophilic aromatic substitution, making such reactions require harsh conditions. uoanbar.edu.iq Conversely, it activates the ring for nucleophilic aromatic substitution.
Potential for Activation and Subsequent Displacement
The fluorine atom at the C2 position is a good leaving group in nucleophilic aromatic substitution reactions. In fact, the reactivity of 2-halopyridines in SNAr reactions often follows the order F > Cl > Br. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org This enhanced reactivity is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial attack by the nucleophile. acs.org
The displacement of the fluorine atom can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiols. This provides a versatile method for the synthesis of various substituted pyridines. The preparation of 2-fluoropyridines from pyridine N-oxides has been demonstrated as a route to access precursors for such reactions. acs.orgnih.gov
Reactivity of the Pyridine Nitrogen Center
The nitrogen atom in the pyridine ring of this compound is a basic and nucleophilic center.
The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital and is available for protonation by acids, making pyridine a weak base. uoanbar.edu.iq The basicity of pyridine is lower than that of aliphatic amines because the lone pair in an sp² orbital is held more tightly to the nucleus than the lone pair in an sp³ orbital of an aliphatic amine. uoanbar.edu.iq
The electron-withdrawing effects of the bromine and fluorine substituents further reduce the basicity of the nitrogen atom in this compound compared to unsubstituted pyridine.
The nitrogen atom can also act as a nucleophile and react with electrophiles. For example, it can be alkylated with alkyl halides or undergo N-oxide formation. However, electrophilic substitution on the ring carbons is generally difficult due to the deactivating nature of the pyridine nitrogen, which is exacerbated in acidic media where the nitrogen becomes protonated, forming a pyridinium (B92312) ion. stackexchange.comuoanbar.edu.iq This positive charge strongly deactivates the ring towards electrophilic attack. stackexchange.com
Chemical Transformations of the Ester Group
The ester functionality of this compound is a key site for chemical modification, allowing for its conversion into a variety of other functional groups through nucleophilic acyl substitution reactions. These transformations are central to the synthesis of more complex molecules.
The hydrolysis of the methyl ester group in this compound to its corresponding carboxylic acid, 4-bromo-2-fluoronicotinic acid, is a fundamental transformation. This reaction can be effectively carried out under either acidic or basic conditions.
Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521) followed by an acidic workup, the reaction proceeds via saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The rate of this reaction is influenced by the substituents on the pyridine ring. The electron-withdrawing nature of the bromine and fluorine atoms, in addition to the inherent electron-withdrawing effect of the pyridine nitrogen, increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Studies on the alkaline hydrolysis of substituted methyl pyridinecarboxylates have shown that electron-withdrawing substituents generally increase the rate of hydrolysis. rsc.org The reaction is typically driven to completion because the final deprotonation of the carboxylic acid to form a carboxylate salt is irreversible under basic conditions. byjus.commasterorganicchemistry.com
Acid-catalyzed hydrolysis, typically employing a strong acid like sulfuric acid in the presence of water, proceeds by protonating the carbonyl oxygen. byjus.comyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon, allowing it to be attacked by a weak nucleophile like water. byjus.comyoutube.com The reaction is reversible and is typically performed with an excess of water to drive the equilibrium towards the carboxylic acid product. byjus.com
A summary of the hydrolysis reaction is presented in the table below.
Table 1: Hydrolysis of this compound
| Reactant | Conditions | Product | Mechanism Type |
|---|---|---|---|
| This compound | 1. NaOH (aq), Heat 2. H₃O⁺ | 4-bromo-2-fluoronicotinic acid | Base-catalyzed nucleophilic acyl substitution |
Beyond hydrolysis, the ester group of this compound can be converted to other esters (transesterification) or amides (amidation), further demonstrating its utility as a synthetic intermediate.
Transesterification is the process of exchanging the alkoxy group of an ester with another. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst (like H₂SO₄) or a base catalyst (like sodium ethoxide) will yield Ethyl 4-bromo-2-fluoronicotinate. masterorganicchemistry.com Using a large excess of the new alcohol can shift the equilibrium to favor the desired product. masterorganicchemistry.com This method is a standard procedure for converting one ester into another. organic-chemistry.org
Amidation involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. This reaction typically requires more forcing conditions than hydrolysis, such as heating, because amines are generally less reactive nucleophiles than hydroxide ions. The reaction proceeds by the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol (B129727). This direct amidation of an ester is a common method for preparing amides.
The table below outlines typical conditions for these transformations.
Table 2: Transesterification and Amidation of this compound
| Reaction Type | Nucleophile | Conditions | Product |
|---|---|---|---|
| Transesterification | Ethanol (C₂H₅OH) | H₂SO₄ (cat.) or NaOCH₂CH₃, Heat | Ethyl 4-bromo-2-fluoronicotinate |
| Amidation | Ammonia (NH₃) | Heat | 4-bromo-2-fluoronicotinamide |
Mechanistic Elucidation of Key Reaction Pathways
The chemical transformations of the ester group in this compound—hydrolysis, transesterification, and amidation—all proceed through a common mechanistic pathway: nucleophilic acyl substitution . byjus.comlibretexts.org This mechanism is fundamentally different from the nucleophilic addition reactions characteristic of aldehydes and ketones due to the presence of a potential leaving group on the carbonyl carbon. libretexts.org
The general mechanism can be described in two primary steps:
Nucleophilic Attack and Formation of a Tetrahedral Intermediate: The reaction is initiated by the attack of a nucleophile (e.g., OH⁻ for hydrolysis, RO⁻ for transesterification, or RNH₂ for amidation) on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com This step breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.comlibretexts.org The electrophilicity of the carbonyl carbon in this compound is enhanced by the inductive electron-withdrawing effects of the bromo and fluoro substituents, as well as the pyridine ring nitrogen. libretexts.orgnsf.gov This increased electrophilicity makes the initial nucleophilic attack more favorable.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond. youtube.comlibretexts.org Concurrently, the bond to the leaving group is broken. In the case of these reactions, the methoxy (B1213986) group (-OCH₃) is expelled as a methoxide (B1231860) anion or methanol, resulting in the new carbonyl compound (a carboxylic acid, another ester, or an amide). masterorganicchemistry.comlibretexts.org
Under basic conditions, the nucleophile is typically strong (e.g., hydroxide or alkoxide), and the reaction proceeds directly. byjus.com The equilibrium generally favors the products, especially in hydrolysis, where the resulting carboxylic acid is deprotonated by the base, driving the reaction forward. masterorganicchemistry.com
Under acidic conditions, the mechanism involves additional proton transfer steps. byjus.comyoutube.com The carbonyl oxygen is first protonated by the acid catalyst. This protonation makes the carbonyl carbon significantly more electrophilic, allowing it to be attacked by even weak, neutral nucleophiles like water or an alcohol. byjus.com Following the formation of the tetrahedral intermediate, a proton is transferred to the leaving group, allowing it to be eliminated as a neutral molecule (e.g., methanol), which is a better leaving group than the methoxide anion. byjus.comyoutube.com A final deprotonation step regenerates the acid catalyst and yields the final product. youtube.com
While the reactions discussed focus on the ester group, the presence of halogen substituents on the pyridine ring also introduces the possibility of nucleophilic aromatic substitution (SNAr). However, SNAr reactions typically require strong nucleophiles and often more vigorous conditions to replace the fluorine or bromine on the ring. The reactions of the ester group via nucleophilic acyl substitution are generally more facile under the conditions described.
Applications in Advanced Organic Synthesis As a Versatile Building Block
Role in the Synthesis of Biologically Relevant Compounds and Pharmaceutical Intermediates
In medicinal chemistry, the incorporation of a fluoropyridine scaffold is a well-established strategy for enhancing the pharmacological profile of a drug candidate. nbinno.commdpi.com Fluorine can improve metabolic stability, binding affinity, and lipophilicity. nih.govnih.gov Methyl 4-bromo-2-fluoronicotinate serves as a key precursor for introducing this valuable motif into biologically active molecules and active pharmaceutical ingredients (APIs). nbinno.comqinmuchem.com
The dual halogenation of this compound provides two distinct reaction vectors for building intricate heterocyclic systems. The bromine atom is readily employed in palladium-catalyzed cross-coupling reactions, while the fluorine atom can be displaced by various nucleophiles. This allows for a programmed, stepwise elaboration of the pyridine (B92270) core.
Common transformations used to build complex scaffolds from this intermediate include:
Suzuki-Miyaura Coupling: Reaction of the bromine atom with various aryl or heteroaryl boronic acids to form biaryl structures. mdpi.comlibretexts.org
Buchwald-Hartwig Amination: Coupling of amines at the bromine position to introduce substituted amino groups.
Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluorine atom with oxygen, nitrogen, or sulfur nucleophiles to introduce a wide range of functional groups. wikipedia.org
| Reaction Type | Reactive Site | Coupling Partner/Nucleophile | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C4-Br | Arylboronic Acid | 4-Aryl-2-fluoronicotinate |
| Sonogashira Coupling | C4-Br | Terminal Alkyne | 4-Alkynyl-2-fluoronicotinate |
| Buchwald-Hartwig Amination | C4-Br | Primary/Secondary Amine | 4-Amino-2-fluoronicotinate |
| Nucleophilic Aromatic Substitution (SNAr) | C2-F | Alkoxide (e.g., NaOMe) | 4-Bromo-2-methoxynicotinate |
| Nucleophilic Aromatic Substitution (SNAr) | C2-F | Thiol (e.g., PhSH) | 4-Bromo-2-(phenylthio)nicotinate |
The 2-fluoropyridine (B1216828) motif, readily accessible from this compound, is a key component in numerous modern pharmaceuticals. The strategic placement of a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability. mdpi.com Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups, enhancing a molecule's binding affinity to its biological target. mdpi.com This building block is therefore crucial for synthesizing APIs where precise tuning of physicochemical properties is required to achieve desired therapeutic effects. nbinno.commediffpharma.com
Utility in Agrochemical Research and Development
The principles of molecular design that apply to pharmaceuticals are often transferable to agrochemicals. Halogenated heterocyclic compounds are fundamental to the development of new pesticides, herbicides, and fungicides. nbinno.com The structural features of this compound are instrumental in the synthesis of novel agrochemical candidates. evitachem.com The fluoropyridine core can impart enhanced biological activity and favorable environmental persistence profiles to the final products.
Applications in Materials Science
The synthesis of functional polymers and optoelectronic materials often relies on building blocks that can form well-defined, extended conjugated systems. nbinno.com Highly substituted pyridines and bipyridines, which can be synthesized from this compound via cross-coupling reactions, are valuable precursors in materials chemistry. acs.org The electron-deficient nature of the pyridine ring, combined with the electronic effects of the fluorine and bromine substituents, makes this compound a candidate for creating materials with tailored electronic and photophysical properties, potentially for applications in organic light-emitting diodes (OLEDs) and other organic electronics. nbinno.com
Derivatization Strategies for Probe Design and Ligand Synthesis
The creation of chemical probes for studying biological systems and the synthesis of ligands for coordination chemistry are advanced applications that benefit from versatile building blocks. nih.gov this compound offers multiple handles for derivatization:
Cross-Coupling at Bromine: The bromine atom can be replaced with reporter groups, linkers, or complex organic fragments through reactions like Suzuki or Sonogashira coupling. acs.org
Substitution at Fluorine: The fluorine atom can be displaced by nucleophiles to attach specific functionalities. nih.gov
Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to introduce further diversity.
This trifecta of reactive sites allows for the synthesis of highly specialized molecules, such as bidentate or tridentate ligands for creating novel metal complexes or customized probes for biomedical research. jscimedcentral.comnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. For Methyl 4-bromo-2-fluoronicotinate, a combination of ¹H, ¹³C, ¹⁹F, and various 2D NMR experiments would be essential for a complete structural assignment.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons and the methyl protons of the ester group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine, fluorine, and ester functionalities. The coupling patterns (J-coupling) between the aromatic protons would provide definitive information about their relative positions on the pyridine (B92270) ring.
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The presence of the fluorine atom would result in C-F coupling, which would be observable for the carbon directly attached to the fluorine and potentially for adjacent carbons.
¹⁹F NMR: The fluorine NMR spectrum would provide a sensitive probe for the electronic environment around the fluorine atom.
2D NMR Techniques: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be crucial to correlate the proton and carbon signals, confirming the connectivity of the molecular framework. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of protons, further solidifying the structural assignment.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching vibration from the methyl ester group would be prominent, typically in the region of 1720-1740 cm⁻¹. Vibrations corresponding to the C-F bond, C-Br bond, and the various C-C and C-N bonds of the pyridine ring would also be present, providing a unique fingerprint for the molecule.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the carbonyl stretch might be weaker in the Raman spectrum, vibrations of the aromatic ring are often strong and well-resolved, offering additional structural information.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Confirmation
HRMS is a critical technique for confirming the elemental composition of a new compound. By providing a highly accurate mass measurement, it is possible to determine the molecular formula with a high degree of confidence. For this compound (C₇H₅BrFNO₂), HRMS would be used to measure the exact mass of the molecular ion. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) in the mass spectrum.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Analysis
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details about the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing.
Future Perspectives and Research Challenges
Development of More Efficient and Atom-Economical Synthetic Routes
Traditional multi-step syntheses for compounds like methyl 4-bromo-2-fluoronicotinate often involve harsh conditions, stoichiometric reagents, and generate significant waste. The principle of atom economy, a cornerstone of green chemistry, challenges chemists to design routes where the maximum number of atoms from the reactants are incorporated into the final product. monash.edu
Future research will focus on developing synthetic pathways that are both efficient and environmentally benign. A key area of exploration is the late-stage functionalization of simpler pyridine (B92270) precursors. Instead of building the ring with the substituents already in place, direct C-H activation and halogenation techniques could provide a more streamlined approach. rsc.org For example, starting from a readily available methyl nicotinate (B505614) derivative, the development of regioselective fluorination and bromination methods would represent a significant advance over classical methods like the Sandmeyer reaction, which often requires harsh conditions and produces stoichiometric byproducts.
| Feature | Traditional Synthetic Route (Hypothetical) | Future Atom-Economical Route (Proposed) |
| Starting Material | Complex, pre-functionalized precursor | Simple, readily available nicotinate derivative |
| Key Steps | Diazotization, Sandmeyer reaction, oxidation, esterification | Catalytic C-H fluorination, Catalytic C-H bromination |
| Atom Economy | Low (due to byproducts like N2, copper salts) | High (fewer atoms wasted) |
| Environmental Impact | Higher (use of harsh acids, metal waste) | Lower (catalytic reagents, milder conditions) |
| Step Count | Multiple, sequential steps | Potentially fewer steps |
This table compares a hypothetical traditional synthesis with a proposed modern, more atom-economical approach for synthesizing substituted nicotinates.
Exploration of Unprecedented Reactivity Profiles and Catalytic Transformations
The reactivity of this compound is dictated by its distinct functional groups. The bromine atom at the 4-position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various carbon and heteroatom substituents. researchgate.netinnospk.com The fluorine atom at the 2-position, activated by the electron-withdrawing ester group and the pyridine nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr).
Future research will aim to uncover new catalytic transformations that exploit these sites. For instance, developing dual catalytic systems that can orchestrate a cascade reaction involving both the C-Br and C-F bonds could rapidly build molecular complexity. Another frontier is the exploration of photoredox catalysis to engage the molecule in novel radical-based transformations, potentially enabling reactions that are inaccessible under thermal conditions. The development of methods for the catalytic conversion of the pyridine ring itself, perhaps through ring-expansion or ring-opening mechanisms, could also unlock completely new chemical space. scitechdaily.comrsc.org
| Reaction Site | Transformation Type | Potential Reagents/Catalysts | Product Class |
| C4-Br | Suzuki Coupling | Pd catalyst, boronic acid, base | 4-Aryl-2-fluoronicotinate |
| C4-Br | Buchwald-Hartwig Amination | Pd catalyst, amine, base | 4-Amino-2-fluoronicotinate |
| C2-F | Nucleophilic Aromatic Substitution (SNAr) | Alcohol, strong base | 2-Alkoxy-4-bromonicotinate |
| C5/C6-H | C-H Arylation | Ru or Ir catalyst, aryl partner | 5/6-Aryl-4-bromo-2-fluoronicotinate |
| Ester | Amidation | Amine, coupling agent | 4-Bromo-2-fluoronicotinamide |
This interactive table summarizes the primary, known and potential reactivity profiles for this compound.
Targeted Synthesis of Complex Molecules and Natural Product Analogues
The true value of a building block is demonstrated by its application in the synthesis of complex, high-value molecules. sigmaaldrich.com this compound is an ideal starting point for creating analogues of natural products or designing novel pharmaceutical and agrochemical agents. The orthogonal reactivity of the C-Br and C-F bonds allows for a stepwise, controlled elaboration of the molecular scaffold.
A future challenge is to design and execute efficient total syntheses that leverage this building block. For example, a synthetic strategy could involve an initial Suzuki coupling at the C-4 position to install a key fragment, followed by an SNAr reaction at the C-2 position to introduce another functional group, and finally, modification of the ester. This would allow for the rapid generation of a library of complex molecules for biological screening. Identifying specific, high-impact target molecules where this building block provides a significant strategic advantage over other synthetic routes is a key objective for future research.
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards automation and continuous processing to improve efficiency, safety, and reproducibility. nih.gov Flow chemistry, where reactions are performed in continuously flowing streams through a reactor, offers excellent control over reaction parameters like temperature and mixing, and is particularly well-suited for handling hazardous intermediates or highly exothermic reactions. interchim.fr
Integrating the synthesis and derivatization of this compound into flow and automated platforms is a significant future direction. researchgate.net An automated system could telescope multiple synthetic steps—for instance, a C-H bromination followed by a cross-coupling reaction—without the need for manual intervention and intermediate purification. synplechem.com This would dramatically accelerate the synthesis of derivatives for screening and optimization in drug discovery and materials science. The challenge lies in developing robust reaction conditions and catalyst systems that are stable and active over extended periods in a flow environment.
Design of Novel Catalytic Systems for Site-Selective Functionalization
A major challenge in modern organic synthesis is achieving site-selectivity—the ability to modify one specific position in a molecule that has multiple, similar reactive sites. nih.govyoutube.com this compound presents such a challenge, with two different C-halogen bonds and two available C-H bonds (at C-5 and C-6).
The ultimate goal is to develop a suite of catalytic systems, each capable of targeting a single site with high precision. This requires a deep understanding of catalyst-substrate interactions. For example:
C-Br vs. C-F: Designing palladium catalysts with specific ligands that have a high affinity for oxidative addition into the C-Br bond while remaining inert to the stronger C-F bond.
C-H Functionalization: Developing catalysts, potentially guided by transient directing groups, that can distinguish between the electronically different C-5 and C-6 positions to achieve regioselective C-H activation. acs.orgnih.gov Steric effects, controlled by the catalyst's structure, could also be exploited to direct functionalization to the less hindered position. youtube.comyoutube.com
Success in this area would provide a powerful toolkit for "molecular editing," allowing chemists to fine-tune the structure of the pyridine core with unprecedented precision, opening up new avenues for creating functional molecules.
Q & A
Basic: What synthetic routes are commonly used to prepare Methyl 4-bromo-2-fluoronicotinate, and how do reaction conditions affect yield?
This compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. Key factors include:
- Halogenation : Bromine introduction via electrophilic substitution at the 4-position using Br₂ or NBS (N-bromosuccinimide) under controlled temperature (0–25°C) .
- Fluorination : Direct fluorination at the 2-position using KF or Selectfluor® in polar aprotic solvents (e.g., DMF), with yields optimized by maintaining anhydrous conditions .
- Esterification : Carboxylic acid intermediates are methylated using dimethyl sulfate or methyl iodide in basic media (e.g., NaHCO₃) .
Critical parameters : Catalyst choice (e.g., Pd for cross-coupling), solvent polarity, and reaction time significantly impact regioselectivity and purity.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- NMR :
- ¹H NMR : Look for deshielded aromatic protons (δ 8.2–8.6 ppm for pyridine H3/H5) and methyl ester signals (δ 3.9–4.1 ppm) .
- ¹³C NMR : Carboxylate carbonyl at δ 165–170 ppm; Br and F substituents cause distinct splitting in adjacent carbons .
- MS (ESI/HRMS) : Molecular ion peaks [M+H]⁺ at m/z 234/236 (Br isotope pattern) confirm molecular weight .
- IR : Ester C=O stretch (~1720 cm⁻¹) and C-F/C-Br vibrations (1050–1150 cm⁻¹) .
Advanced: How can crystallographic tools like SHELXL and ORTEP resolve the molecular structure of this compound?
- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation) at low temperatures (100 K) minimizes thermal motion artifacts .
- Structure Refinement (SHELXL) :
- Visualization (ORTEP) : Ellipsoid plots highlight anisotropic displacement, confirming steric/electronic effects of substituents .
Case Study : A 2025 study resolved torsional angles between the pyridine ring and ester group (θ = 12.5°), explaining steric hindrance from bromine .
Advanced: How should researchers address discrepancies in NMR vs. X-ray data for derivatives of this compound?
- Contradiction Source : Dynamic effects in solution (e.g., rotational barriers) may cause NMR averaging, whereas X-ray captures static crystal packing .
- Resolution Strategies :
- Variable-Temperature NMR : Identify coalescence temperatures for conformational exchange .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to validate static vs. dynamic structures .
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model pseudo-symmetry in diffraction data .
Basic: What are the primary research applications of this compound?
- Medicinal Chemistry : Serves as a precursor for kinase inhibitors; bromine enables Suzuki couplings to introduce pharmacophores .
- Material Science : Fluorine enhances electron-deficient character, useful in organic semiconductors or OLED layers .
- Chemical Biology : Photoaffinity labeling via bromine substitution tracks protein-ligand interactions .
Advanced: How do bromine and fluorine substituents influence the reactivity of this compound?
- Electronic Effects :
- Fluorine’s electronegativity deactivates the pyridine ring, directing electrophiles to the 5-position .
- Bromine acts as a leaving group in cross-coupling (e.g., Pd-catalyzed Buchwald-Hartwig amination) .
- Steric Effects : The 4-bromo group hinders nucleophilic attack at adjacent positions, favoring meta-substitution in further derivatization .
Basic: What purification methods optimize isolation of high-purity this compound?
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for baseline separation of ester byproducts .
- Recrystallization : Ethanol/water mixtures yield crystals with >98% purity (monitored via HPLC, λ = 254 nm) .
- Distillation : For volatile impurities, short-path distillation under reduced pressure (1–5 mmHg) .
Advanced: What computational methods complement experimental studies of this compound’s electronic properties?
- DFT/Molecular Dynamics : Predict Fukui indices to map electrophilic/nucleophilic sites for reaction planning .
- Hirshfeld Surface Analysis : Quantify crystal packing interactions (e.g., C-Br⋯π contacts) using CrystalExplorer .
- Docking Studies : Simulate binding poses of derivatives in target proteins (e.g., PARP1) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
